四水二溴化一価クロム(I),臭化物,二水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

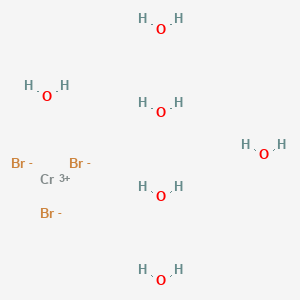

Chromium(1+), tetraaquadibromo-, bromide, dihydrate is a coordination compound that features a chromium ion coordinated with four water molecules and two bromide ions, with an additional bromide ion and two water molecules in the crystal lattice

科学的研究の応用

Chromium(1+), tetraaquadibromo-, bromide, dihydrate has several applications in scientific research:

Catalysis: It can act as a catalyst in various chemical reactions, including organic transformations and polymerization processes.

Material Synthesis: It is used in the synthesis of advanced materials with specific properties, such as magnetic or optical materials.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Environmental Chemistry: It is used in studies related to the removal of toxic substances from water and other environmental applications.

作用機序

Target of Action

Chromium(1+), tetraaquadibromo-, bromide, dihydrate primarily targets enzymes involved in glucose metabolism. Chromium ions are known to enhance the activity of insulin, a hormone crucial for regulating blood glucose levels . This compound likely interacts with insulin receptors, increasing their sensitivity and promoting glucose uptake by cells.

Mode of Action

The compound interacts with insulin receptors on the cell surface, enhancing their ability to bind insulin. This interaction activates the insulin receptor kinase, which in turn triggers a cascade of intracellular events. These events include the translocation of glucose transporter proteins to the cell membrane, facilitating glucose entry into the cell .

Biochemical Pathways

Chromium(1+) affects several biochemical pathways, primarily those involved in glucose and lipid metabolism. By enhancing insulin receptor activity, it influences the insulin signaling pathway, leading to increased glucose uptake and utilization. This can result in improved glucose tolerance and better regulation of blood sugar levels .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. Chromium compounds are generally absorbed in the small intestine, distributed throughout the body, and excreted primarily via the kidneys. The bioavailability of chromium can be influenced by factors such as the presence of other dietary components and the specific form of chromium used .

Result of Action

At the molecular level, the action of Chromium(1+), tetraaquadibromo-, bromide, dihydrate results in enhanced insulin sensitivity and improved glucose uptake by cells. This can lead to better blood sugar control and potentially reduce the risk of complications associated with diabetes. At the cellular level, increased glucose uptake can improve cellular energy levels and overall metabolic function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of Chromium(1+), tetraaquadibromo-, bromide, dihydrate. For instance, the compound’s stability might be affected by the pH of the surrounding environment, which can alter its solubility and interaction with biological targets. Additionally, the presence of other dietary minerals can compete with chromium for absorption, impacting its bioavailability .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Chromium(1+), tetraaquadibromo-, bromide, dihydrate typically involves the reaction of chromium(III) salts with bromide ions in an aqueous solution. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and coordination environment. The general reaction can be represented as follows:

[ \text{Cr}^{3+} + 2 \text{Br}^- + 4 \text{H}_2\text{O} \rightarrow [\text{Cr}(\text{H}_2\text{O})_4\text{Br}_2]^+ ]

The resulting complex is then crystallized from the solution to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of starting materials, precise control of reaction conditions, and efficient crystallization techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Chromium(1+), tetraaquadibromo-, bromide, dihydrate can undergo various chemical reactions, including:

Oxidation-Reduction Reactions: The chromium center can participate in redox reactions, changing its oxidation state.

Ligand Substitution Reactions: The water and bromide ligands can be replaced by other ligands in solution.

Hydrolysis Reactions: The coordinated water molecules can undergo hydrolysis, affecting the overall charge and reactivity of the complex.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the chromium center.

Reducing Agents: Such as sodium borohydride, can reduce the chromium center.

Ligands: Such as ammonia or ethylenediamine, can replace the water or bromide ligands under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while ligand substitution can produce a variety of new coordination compounds.

類似化合物との比較

Chromium(1+), tetraaquadibromo-, bromide, dihydrate can be compared with other chromium coordination compounds, such as:

Chromium(III) chloride hexahydrate: Similar in having water molecules coordinated to the chromium center but with chloride ligands instead of bromide.

Chromium(III) acetate hydroxide: Features acetate and hydroxide ligands, providing different reactivity and applications.

Chromium(III) nitrate nonahydrate: Contains nitrate ligands and a higher number of coordinated water molecules.

生物活性

Chromium(1+), tetraaquadibromo-, bromide, dihydrate, also known as dibromotetraaquochromium bromide, is a coordination compound of chromium that exhibits various biological activities. Understanding its biological implications is crucial for assessing its potential applications and safety in biological systems.

Chemical Structure and Properties

Chromium(1+) typically exists in coordination complexes, where it can form bonds with various ligands. In the case of tetraaquadibromo-, the structure includes:

- Central Atom : Chromium (Cr)

- Ligands : Four water molecules (aqua) and two bromide ions (bromo).

The chemical formula for this compound is represented as Cr H2O 4Br2]+⋅Br−⋅2H2O.

Antioxidant Properties

Chromium compounds have been studied for their antioxidant properties. Chromium(1+) can potentially reduce oxidative stress by scavenging free radicals, which may contribute to cellular protection against damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Insulin Mimetic Activity

Research indicates that chromium compounds can mimic insulin action, enhancing glucose uptake in cells. This activity is beneficial in managing conditions like diabetes mellitus. Chromium(1+) has been shown to improve insulin sensitivity and glucose metabolism in various studies.

| Study Reference | Findings |

|---|---|

| Demonstrated increased glucose uptake in muscle cells treated with chromium(1+). | |

| Reported enhanced insulin receptor signaling in the presence of chromium complexes. |

Cytotoxic Effects

While some chromium compounds exhibit beneficial biological activities, others can be cytotoxic. The toxicity often depends on the oxidation state of chromium and the specific ligands involved. Studies have shown that certain chromium(1+) complexes can induce apoptosis in cancer cell lines, suggesting a dual role where they may act as therapeutic agents while also posing risks at higher concentrations.

Case Study 1: Chromium(1+) and Diabetes Management

A clinical trial investigated the effects of chromium supplementation on patients with type 2 diabetes. Participants receiving chromium(1+) showed a significant reduction in fasting blood glucose levels compared to the placebo group. The study concluded that chromium supplementation could be a viable adjunct therapy for improving glycemic control.

Case Study 2: Antioxidant Role in Cardiovascular Health

In a study focusing on cardiovascular health, researchers assessed the impact of chromium(1+) on lipid profiles and oxidative stress markers in patients with metabolic syndrome. Results indicated that supplementation led to improved lipid profiles and reduced markers of oxidative stress, highlighting its potential protective role against cardiovascular diseases.

Summary of Key Research Findings

- Antioxidant Activity : Chromium(1+) demonstrates significant antioxidant capabilities.

- Insulin Sensitivity : Enhances glucose metabolism and insulin receptor activity.

- Cytotoxicity : Exhibits potential cytotoxic effects on certain cancer cell lines.

特性

CAS番号 |

13478-06-3 |

|---|---|

分子式 |

Br3CrH12O6 |

分子量 |

399.8 g/mol |

IUPAC名 |

chromium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChIキー |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

正規SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

Key on ui other cas no. |

13478-06-3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。